molecular formula C5F8O2 B1581396 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole CAS No. 37697-64-6

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Cat. No. B1581396
CAS RN: 37697-64-6
M. Wt: 244.04 g/mol
InChI Key: YSYRISKCBOPJRG-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole” is an optically transparent photo-stable polymer with a high glass transition temperature . It can be used as a coating in electrochemical and electronic devices .


Synthesis Analysis

This compound is a fluorinated polymer that is formed by the copolymerization of 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole and 1,1,2,2,-tetrafluoroethylene .


Molecular Structure Analysis

The molecular formula of this compound is C5F8O2 . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

The compound has a density of 1.67 g/mL at 25 °C . It is soluble in fluorinated solvents such as perfluoromethylcyclohexane, perfluorobenzene, and perfluorodecalin . The dielectric constant is 1.904, 1 MHz (ASTM D 150) . The refractive index n20/D is 1.29 .

Scientific Research Applications

Enhanced Thermal Stability in Deoxofluorination

Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor™, shows effectiveness in converting alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives. This agent offers a broader spectrum and less thermal sensitivity compared to traditional deoxofluorination reagents, positioning 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole derivatives as valuable for chemical synthesis with enhanced safety and versatility (Lal et al., 1999).

Application in Polymer Science

The copolymerization of tetrafluoroethylene with 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole in supercritical carbon dioxide has been explored. This method produces copolymers with varied compositions and molecular weights, showcasing the utility of this dioxole in creating materials with adjustable properties such as glass transition temperatures. Such materials are significant for developing new polymers with specific thermal and mechanical characteristics (Michel et al., 2003).

Water-Oxidation Catalysis

In the context of water-oxidation catalysis, the fluorinated polymer Dupont AF, a copolymer of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole and tetrafluoroethylene, has been applied to stabilize phosphonate-derivatized molecular assemblies on oxide electrodes. This demonstrates the compound's potential in enhancing the stability and performance of catalytic systems, particularly those involved in energy conversion processes (Eberhart et al., 2017).

Radiation Chemistry and Material Stability

The radiation chemistry of the copolymer of tetrafluoroethylene with 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole, also known as Teflon AF®, has been studied, revealing its predominant main chain scission upon radiolysis. These findings contribute to the understanding of the stability and degradation pathways of fluoropolymer materials under radiation, which is crucial for their application in high-radiation environments (Forsythe et al., 1999).

Safety And Hazards

The compound may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

The compound has potential applications in the fabrication of organic nanofiltration membranes and surface-enhanced Raman spectroscopy sensors . It can also be used in a wide range of coating applications in the electronic and electrochemical industry .

properties

IUPAC Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8O2/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYRISKCBOPJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37685-92-0
Record name 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37685-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6073493
Record name 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

CAS RN

37697-64-6
Record name 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037697646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bromine (3 g) and tetrahydrofuran (30 mL) was slowly added to a well stirred mixture of magnesium turnings (25 g) and tetrahydrofuran (365 mL) at 20° C. After the exothermic reaction stopped, the reaction mixture was cooled to 28° C. and 133 g of the 4,5-dichloro-perfluoro-2,2-dimethyl-1,3-dioxolane (89.9% trans and 10.1% cis) was slowly added. After an induction period an exothermic reaction was observed. The reaction mixture was distilled to remove all material boiling up to 65° C. The distillate was washed with ice water to give 58.9 g perfluoro-2,2-dimethyl-1,3-dioxole.
Quantity
25 g
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365 mL
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133 g
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3 g
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

This example was conducted in the same manner as Example 1, except that the reactants were the following: Lithium aluminum hydride (8.0 g, 0.211 mole), titanium tetrachloride (9.84 g, 0.052 mole), 4,5-dichloro-4,5-difluoro- 2,2-bis(trifluoromethyl)-1,3-dioxolane (31.5 g, 0.1 mole) and tetrahydrofuran (100 mL). The yield of this reaction was 53% with 100% conversion.
Quantity
8 g
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31.5 g
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9.84 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Reactant of Route 2
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Reactant of Route 3
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Citations

For This Compound
214
Citations
I Blakey, GA George, DJT Hill, H Liu, F Rasoul… - …, 2007 - ACS Publications
The photodegradation at 157 nm of thin films of a series of Teflon AF copolymers has been comprehensively examined using electron spin resonance, NMR, FTIR, and Raman …
Number of citations: 22 pubs.acs.org
AR Phani, H Haefke - Materials Letters, 2004 - Elsevier
Crack-free and smooth surfaces of poly[4,5-difluoro 2,2-bis-(trifluoromethyl)-1,3 dioxole]-co-tetrafluoroethylene (TFE-co-TFD) films have been deposited by sol-gel technique on …
Number of citations: 19 www.sciencedirect.com
MS Eberhart, KR Wee, S Marquard, K Skinner… - …, 2017 - Wiley Online Library
Here, the application of the fluorinated polymer [Dupont AF, a copolymer of 4,5‐difluoro‐2,2‐bis(trifluoromethyl)‐1,3‐dioxole and tetrafluoroethylene] is described in stabilizing …
YB Gerbig, AR Phani, H Haefke - Applied Surface Science, 2005 - Elsevier
In this report, the influence of surface features in the nanoscale range on the hydrophobicity of fluoro-based polymer thin films was studied. For this purpose, poly[4,5 difluoro 2,2-bis (…
Number of citations: 38 www.sciencedirect.com
H Wei, H Eilers - Thin Solid Films, 2008 - Elsevier
Thin-film nanocomposites, consisting of silver nanoparticles embedded in a dielectric fluoropolymer matrix (poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]), …
Number of citations: 54 www.sciencedirect.com
AR Phani - Applied Surface Science, 2006 - Elsevier
The structural properties of fluorine containing polymer compounds make them highly attractive materials for hydro-oleophobic applications. However, most of these exhibit low surface …
Number of citations: 30 www.sciencedirect.com
AF Paterson, AD Mottram, H Faber… - Advanced Electronic …, 2019 - Wiley Online Library
The impact of the gate dielectric on contact resistance in organic thin‐film transistors (OTFTs) is investigated using electrical characterization, bias‐stress stability measurements, and …
Number of citations: 35 onlinelibrary.wiley.com
EC Lugert, TP Lodge… - Journal of Polymer Science …, 2008 - Wiley Online Library
Poly(perfluoro‐4‐vinyloxy‐1‐butene), which is also known as Cytop, and poly[4,5‐difluoro‐2,2‐bis(trifluoromethyl)‐1,3‐dioxole]‐co‐poly(tetrafluoroethylene) copolymers with dioxole …
Number of citations: 23 onlinelibrary.wiley.com
AR Phani, M Passacantando, S Santucci - Journal of Physics and …, 2006 - Elsevier
Crack free and smooth surfaces of poly [4,5-difluoro 2,2-bis (trifluoromethyl)-(1,3 dioxole)-co-tetrafluoroethylene] (TFE-co-TFD) thin films have been deposited by wet chemical dip …
Number of citations: 7 www.sciencedirect.com
CZ Lai, SS Koseoglu, EC Lugert… - Journal of the …, 2009 - ACS Publications
Fluorous media are the least polar and polarizable condensed phases known. Their use as membrane materials considerably increases the selectivity and robustness of ion-selective …
Number of citations: 62 pubs.acs.org

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